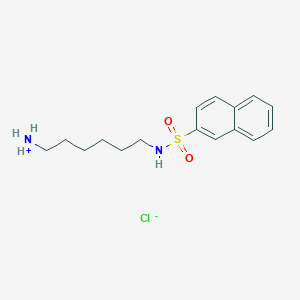

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride” is a chemical compound with the molecular formula C16H22N2O2S.ClH and a molecular weight of 342.88 . It is used extensively in scientific research due to its diverse applications, ranging from drug discovery to materials science.

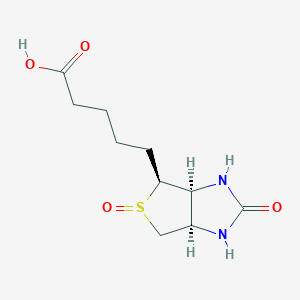

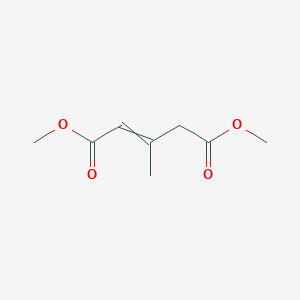

Molecular Structure Analysis

The molecular structure of “N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride” can be represented by the SMILES stringCl.NCCCCCCNS(=O)(=O)c1ccc2ccccc2c1 . This indicates that the molecule contains a naphthalene ring sulfonated at the 2-position and substituted at the 6-position with an aminohexyl group.

Wissenschaftliche Forschungsanwendungen

Cell Proliferation Inhibition

W-5 Isomer Hydrochloride has been identified as an inhibitor of cell proliferation. This application is crucial in cancer research, where controlling abnormal cell growth is a primary objective. By inhibiting calmodulin, which is essential for cell cycle progression, this compound can help in studying the mechanisms of cancer cell proliferation and potentially in the development of anticancer therapies .

Calmodulin Pathway Studies

As a calmodulin antagonist, W-5 Isomer Hydrochloride is used to study the calmodulin pathway. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, influencing various cellular processes. Researchers use this compound to dissect the role of calmodulin in cellular functions and signal transduction .

Myosin Light Chain Kinase Inhibition

This compound is known to inhibit myosin light chain kinase (MLCK) with an IC₅₀ value of 230 µM. MLCK plays a pivotal role in muscle contraction and other critical cellular processes. By inhibiting MLCK, W-5 Isomer Hydrochloride aids in the study of muscle physiology and related disorders .

Phosphodiesterase Inhibition

W-5 Isomer Hydrochloride exhibits inhibitory activity against Ca²⁺-calmodulin-dependent phosphodiesterase with an IC₅₀ of 240 µM. Phosphodiesterases are enzymes that play a significant role in cellular signaling by hydrolyzing cAMP and cGMP. This application is important for understanding signal transduction and the regulation of intracellular levels of these cyclic nucleotides .

Wirkmechanismus

Target of Action

N-(6-Aminohexyl)-2-Naphthalenesulfonamide Hydrochloride, also known as W-5 Isomer Hydrochloride, primarily targets calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It is involved in many calcium-mediated cellular signal transduction pathways and plays a crucial role in numerous cellular processes .

Mode of Action

W-5 Isomer Hydrochloride is a calmodulin antagonist . It binds directly to the calmodulin enzyme, thereby inhibiting its action . This interaction disrupts the normal functioning of calmodulin, affecting the calcium-mediated cellular processes that it regulates .

Biochemical Pathways

The inhibition of calmodulin by W-5 Isomer Hydrochloride affects various biochemical pathways. For instance, in the seedlings of Panax ginseng, it has been found to influence the abscisic acid-induced antioxidant defense pathway . The compound’s action on calmodulin disrupts the normal signal transduction in this pathway, affecting the plant’s antioxidant defense .

Result of Action

The inhibition of calmodulin by W-5 Isomer Hydrochloride can lead to various molecular and cellular effects. For example, in the seedlings of Panax ginseng, it was found to suppress the up-regulation of antioxidant and calmodulin genes . This suggests that the compound’s action can influence gene expression and cellular responses .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S.ClH/c17-11-5-1-2-6-12-18-21(19,20)16-10-9-14-7-3-4-8-15(14)13-16;/h3-4,7-10,13,18H,1-2,5-6,11-12,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIMXHUUJSFGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-aminohexyl)naphthalene-2-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.